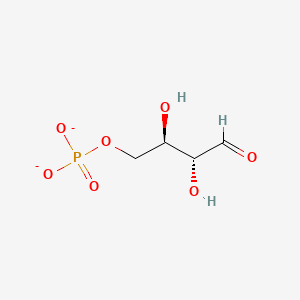

D-erythrose 4-phosphate(2-)

Description

Significance as a Central Metabolic Intermediate

D-erythrose 4-phosphate is a key intermediate in two fundamental metabolic pathways: the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. nih.govwikipedia.org Its presence and utilization in these pathways underscore its importance in cellular carbon metabolism.

In the non-oxidative phase of the pentose phosphate pathway, D-erythrose 4-phosphate is formed along with fructose (B13574) 6-phosphate from the precursors sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate, a reaction catalyzed by the enzyme transaldolase. wikipedia.org The PPP is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, as well as for producing the precursors for nucleotide synthesis.

In the context of photosynthesis, D-erythrose 4-phosphate is an intermediate in the Calvin cycle. wikipedia.org Here, it reacts with dihydroxyacetone phosphate in a reaction catalyzed by fructose-bisphosphate aldolase (B8822740) to form sedoheptulose 1,7-bisphosphate. wikipedia.orgebi.ac.uk This cycle is the primary mechanism for carbon fixation in plants and other photosynthetic organisms, converting atmospheric carbon dioxide into organic compounds. The role of D-erythrose 4-phosphate in this cycle highlights its fundamental contribution to global carbon fixation.

Overview of its Multifaceted Roles in Primary and Secondary Metabolism

The significance of D-erythrose 4-phosphate extends beyond central carbon metabolism, acting as a critical branch point that connects primary metabolism to the synthesis of a diverse array of essential compounds.

In primary metabolism, D-erythrose 4-phosphate serves as a direct precursor for the biosynthesis of vital molecules. It is a key starting substrate for the shikimate pathway , a seven-step metabolic route found in plants, bacteria, fungi, and algae. nih.govwikipedia.org In the first committed step of this pathway, D-erythrose 4-phosphate condenses with phosphoenolpyruvate (B93156) (PEP) to yield 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). ebi.ac.ukresearchgate.net This reaction is catalyzed by DAHP synthase. nih.gov The shikimate pathway is indispensable as it is the exclusive route for the de novo synthesis of the aromatic amino acids: phenylalanine , tyrosine , and tryptophan . wikipedia.orgnih.gov These amino acids are not only essential building blocks for proteins but also serve as precursors for numerous other compounds.

Furthermore, D-erythrose 4-phosphate is involved in the biosynthesis of vitamin B6 (pyridoxal phosphate). umaryland.edusigmaaldrich.com In the DXP-dependent pathway for vitamin B6 synthesis, D-erythrose 4-phosphate is a necessary precursor. wikipedia.orgebi.ac.uk

The role of D-erythrose 4-phosphate in the shikimate pathway directly links primary metabolism to a vast network of secondary metabolism . The aromatic amino acids produced via this pathway are the starting points for the synthesis of a wide variety of secondary metabolites, particularly in plants. researchgate.netunimelb.edu.au These include:

Phenylpropanoids , such as flavonoids, lignins, and coumarins.

Alkaloids , a diverse group of nitrogen-containing compounds. unimelb.edu.au

Plant hormones like auxin (derived from tryptophan).

This connection demonstrates that D-erythrose 4-phosphate is positioned at a crucial metabolic crossroads, channeling carbon from primary carbohydrate metabolism into pathways that generate a rich diversity of molecules essential for growth, development, and defense. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7O7P-2 |

|---|---|

Molecular Weight |

198.07 g/mol |

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/p-2/t3-,4+/m0/s1 |

InChI Key |

NGHMDNPXVRFFGS-IUYQGCFVSA-L |

SMILES |

C(C(C(C=O)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)([O-])[O-] |

Synonyms |

erythrose 4-phosphate erythrose 4-phosphate, ((R*,R*)-(+-))-isomer erythrose 4-phosphate, ((R*,S*)-(+-))-isomer erythrose 4-phosphate, (R*,R*)-isomer erythrose 4-phosphate, 14C4-labeled, (R*,R*)-isomer threose 4-phosphate |

Origin of Product |

United States |

Metabolic Pathways Involving D Erythrose 4 Phosphate

Integration within Carbohydrate Metabolism

D-erythrose 4-phosphate is a key player in the intricate network of carbohydrate metabolism, linking different pathways and ensuring the flexible distribution of carbon skeletons to meet the cell's anabolic and catabolic demands.

Role in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, primarily responsible for producing NADPH and the precursors for nucleotide biosynthesis. wikipedia.org D-erythrose 4-phosphate is a key intermediate in the non-oxidative phase of this pathway. analysisforge.comcreative-enzymes.comwikipedia.org

The non-oxidative phase of the PPP is characterized by a series of reversible carbon-shuffling reactions catalyzed by the enzymes transketolase and transaldolase. uoanbar.edu.iqaklectures.com These reactions allow for the interconversion of three, four, five, six, and seven-carbon sugar phosphates, thereby connecting the PPP with glycolysis. ebi.ac.uk D-erythrose 4-phosphate is a central component in these transformations, facilitating the flexible redirection of carbon flow based on the metabolic needs of the cell. nih.gov

D-erythrose 4-phosphate is generated in a reversible reaction from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate, a process catalyzed by the enzyme transaldolase. wikipedia.orgcreative-enzymes.comebi.ac.uk In this reaction, transaldolase transfers a three-carbon dihydroxyacetone unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding D-erythrose 4-phosphate and fructose (B13574) 6-phosphate. ebi.ac.ukresearchgate.netvirtualflybrain.org

Table 1: Transaldolase-Catalyzed Reaction in the PPP

| Substrates | Enzyme | Products |

| Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Transaldolase | D-erythrose 4-phosphate + Fructose 6-phosphate |

D-erythrose 4-phosphate can also be a substrate in a reaction catalyzed by transketolase, which facilitates its interconversion with fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.govreactome.org Transketolase transfers a two-carbon ketol group from a ketose donor, such as xylulose 5-phosphate, to an aldose acceptor, which can be D-erythrose 4-phosphate. nih.govwikipedia.org This reaction yields fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.govreactome.org This reversible reaction is crucial for channeling excess pentose phosphates back into the glycolytic pathway or for generating pentose phosphates from glycolytic intermediates. reactome.orgresearchgate.net

Table 2: Transketolase-Catalyzed Reaction Involving D-Erythrose 4-Phosphate

| Substrates | Enzyme | Products |

| D-erythrose 4-phosphate + Xylulose 5-phosphate | Transketolase | Fructose 6-phosphate + Glyceraldehyde 3-phosphate |

Involvement in the Calvin Cycle (Reductive Pentose Phosphate Cycle)

In photosynthetic organisms, D-erythrose 4-phosphate is an essential intermediate in the Calvin Cycle, also known as the reductive pentose phosphate cycle. wikipedia.orgsaylor.orgtaylorandfrancis.com This cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules. saylor.org

The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. conductscience.com D-erythrose 4-phosphate plays a role in the complex series of reactions within the regeneration phase, which is responsible for regenerating the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). libretexts.orgallen.in

In this phase, the enzyme transketolase removes two carbon atoms from fructose 6-phosphate, producing D-erythrose 4-phosphate. libretexts.orgchemeurope.comwikipedia.org Subsequently, the enzyme aldolase (B8822740) catalyzes the condensation of D-erythrose 4-phosphate with dihydroxyacetone phosphate (DHAP) to form the seven-carbon sugar, sedoheptulose-1,7-bisphosphate. wikipedia.orglibretexts.orgchemeurope.com This series of reactions is a critical part of the carbon shuffling process that ultimately leads to the regeneration of RuBP, allowing the cycle to continue fixing carbon dioxide. researchgate.net

Table 3: Key Reactions Involving D-Erythrose 4-Phosphate in the Calvin Cycle Regeneration Phase

| Reaction | Substrates | Enzyme | Products |

| Formation of E4P | Fructose 6-phosphate | Transketolase | D-erythrose 4-phosphate + Acetyl-group on Transketolase |

| Formation of SBP | D-erythrose 4-phosphate + Dihydroxyacetone phosphate | Aldolase | Sedoheptulose-1,7-bisphosphate |

Formation of Sedoheptulose 1,7-Bisphosphate

D-erythrose 4-phosphate is a key substrate in the formation of Sedoheptulose 1,7-bisphosphate, an important intermediate in the pentose phosphate pathway and the Calvin cycle. In the Calvin cycle, the enzyme fructose-bisphosphate aldolase catalyzes the condensation of D-erythrose 4-phosphate with dihydroxyacetone phosphate to yield sedoheptulose 1,7-bisphosphate. Research on rat liver cytosolic enzymes has shown that aldolase facilitates this reaction, which is a crucial step in both the forward and reverse modes of the pentose phosphate pathway. nih.govnih.gov

The formation of Sedoheptulose 1,7-bisphosphate is significant for regulating carbon flux through the interconnected reactions of the non-oxidative pentose phosphate pathway. nih.gov The rapid utilization of D-erythrose 4-phosphate in this reaction may explain its typically low concentrations in biological systems. nih.gov Besides aldolase, other enzymes like 6-phosphofructokinase can also synthesize Sedoheptulose 1,7-bisphosphate from sedoheptulose 7-phosphate, while fructose 1,6-bisphosphatase is involved in its dephosphorylation. nih.gov

| Reaction | Substrates | Enzyme | Product | Pathway |

|---|---|---|---|---|

| Condensation | D-erythrose 4-phosphate + Dihydroxyacetone phosphate | Fructose-bisphosphate aldolase | Sedoheptulose 1,7-bisphosphate | Calvin Cycle, Pentose Phosphate Pathway |

Connections to Glycolysis and Gluconeogenesis

D-erythrose 4-phosphate, as an intermediate of the pentose phosphate pathway (PPP), has significant connections to the central carbon metabolism pathways of glycolysis and gluconeogenesis. drugbank.comhmdb.ca The PPP runs in parallel to glycolysis, and they share several intermediates, creating a vital metabolic link. The most direct connection is the role of D-erythrose 4-phosphate as a precursor for the shikimate pathway, which also utilizes phosphoenolpyruvate (B93156) (PEP), a key intermediate of glycolysis. nih.govnih.gov

This intersection allows the cell to divert carbon flux from carbohydrate breakdown into the biosynthesis of aromatic compounds. nih.gov Furthermore, the non-oxidative branch of the PPP, where D-erythrose 4-phosphate is found, can produce fructose 6-phosphate and glyceraldehyde 3-phosphate. reactome.org These intermediates can then re-enter the glycolytic or gluconeogenic pathways, demonstrating the metabolic flexibility and interconnectedness of these routes. analysisforge.com Studies involving carbon tracers have shown that reactions involving D-erythrose 4-phosphate, such as the transaldolase reaction, can influence the carbon distribution in glucose produced via gluconeogenesis. nih.gov

D-Erythrose 4-Phosphate in the Shikimate Pathway

The shikimate pathway is a crucial metabolic route found in bacteria, archaea, fungi, algae, and plants that is absent in animals. nih.govresearchgate.net This pathway is responsible for the biosynthesis of aromatic amino acids. rsc.org D-erythrose 4-phosphate is one of the two essential starting substrates for this pathway, highlighting its fundamental role in linking carbohydrate metabolism to the synthesis of a wide array of aromatic compounds. creative-proteomics.comtaylorandfrancis.com

Initiation of Aromatic Amino Acid Biosynthesis

The biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—commences with the shikimate pathway. nih.gov This seven-step enzymatic process begins with precursors from primary metabolism, namely D-erythrose 4-phosphate from the pentose phosphate pathway and phosphoenolpyruvate from glycolysis. nih.gov Four of the nine carbon atoms that form the final aromatic amino acid structure are derived from D-erythrose 4-phosphate. youtube.com The pathway culminates in the production of chorismate, the last common precursor for all three aromatic amino acids. nih.govnih.gov

Condensation with Phosphoenolpyruvate (PEP) to form 3-Deoxy-D-Arabino-Heptulosonate-7-Phosphate (DAHP)

The first committed step of the shikimate pathway is the irreversible condensation of D-erythrose 4-phosphate and phosphoenolpyruvate (PEP). nih.govnih.gov This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. taylorandfrancis.comresearchgate.net The product of this aldol-type condensation is DAHP, a seven-carbon sugar phosphate. nih.govresearchgate.net This initial reaction is a critical regulatory point in the pathway, often subject to feedback inhibition by the final products—the aromatic amino acids. proteopedia.org

| Step | Reactants | Enzyme | Product |

|---|---|---|---|

| First committed step of Shikimate Pathway | D-erythrose 4-phosphate + Phosphoenolpyruvate (PEP) | DAHP synthase | 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

Precursor for Phenylalanine, Tyrosine, and Tryptophan Biosynthesis

Following the formation of DAHP, a series of six further enzymatic reactions convert it into chorismate. nih.gov Chorismate stands at a crucial metabolic branch point from which the individual pathways for phenylalanine, tyrosine, and tryptophan diverge. nih.govresearchgate.net The biosynthesis of phenylalanine and tyrosine proceeds through the intermediate prephenate, while tryptophan synthesis begins with anthranilate, another derivative of chorismate. nih.gov Therefore, D-erythrose 4-phosphate is an essential upstream precursor, providing a significant portion of the carbon skeleton required for the synthesis of these proteinogenic aromatic amino acids. nih.govanalysisforge.comresearchgate.net

Precursor for Diverse Secondary Metabolites

The importance of D-erythrose 4-phosphate extends beyond primary metabolism into the vast realm of secondary metabolism. The intermediates and final products of the shikimate pathway serve as precursors for a multitude of secondary metabolites in plants and microorganisms. nih.govnih.gov Phenylalanine, synthesized from the pathway initiated by D-erythrose 4-phosphate, is the entry point for the phenylpropanoid pathway, which produces compounds like flavonoids, lignins, and stilbenes. taylorandfrancis.com These compounds are vital for plant defense, structure, and signaling. taylorandfrancis.com

Similarly, other shikimate pathway intermediates are diverted to produce a wide range of specialized compounds, including antibiotics, pigments, cofactors like folate and ubiquinone, and plant hormones. nih.govresearchgate.net This positions D-erythrose 4-phosphate at the head of a metabolic network that generates enormous chemical diversity, underscoring its significance in the biochemical capabilities of many organisms. nih.govresearchgate.nettaylorandfrancis.com

Participation in Vitamin B6 Biosynthesis Pathways

D-erythrose 4-phosphate is a direct precursor in the de novo biosynthesis of Vitamin B6, specifically in the deoxyxylulose 5-phosphate (DXP)-dependent pathway found in many bacteria, fungi, and plants. portlandpress.comnih.govnih.gov This pathway is responsible for producing pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form of vitamin B6. portlandpress.com

In the DXP-dependent pathway, D-erythrose 4-phosphate is the starting point for a sequence of reactions that form one of the two key precursors for the pyridoxine (B80251) ring. nih.gov The pathway involves a series of enzymatic steps to convert D-erythrose 4-phosphate into 4-phosphohydroxy-L-threonine (4PHT). portlandpress.comasm.org This intermediate, 4PHT, then condenses with 1-deoxy-D-xylulose-5-phosphate (DXP), the other key precursor, in a reaction catalyzed by pyridoxine 5'-phosphate (PNP) synthase (PdxJ). nih.govcore.ac.uk This condensation ultimately forms pyridoxine 5'-phosphate (PNP), which is subsequently oxidized by PNP oxidase (PdxH) to yield the active cofactor, PLP. nih.govnih.govnih.gov

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| D-erythrose 4-phosphate dehydrogenase | Epd (GapB) | Oxidizes D-erythrose 4-phosphate to 4-phospho-D-erythronate. | nih.govnih.gov |

| 4-phospho-D-erythronate dehydrogenase | PdxB | Catalyzes the oxidation of 4-phospho-D-erythronate. | nih.govasm.org |

| Phosphoserine/4PHT aminotransferase | SerC (PdxF) | Transamination step in the formation of 4PHT. | nih.govasm.org |

| 4-hydroxythreonine-4-phosphate dehydrogenase | PdxA | Involved in the final steps of 4PHT synthesis. | nih.govcore.ac.uk |

| Pyridoxine 5'-phosphate synthase | PdxJ | Condenses 4PHT and DXP to form pyridoxine 5'-phosphate (PNP). | nih.govcore.ac.uk |

The initial step in the utilization of D-erythrose 4-phosphate for vitamin B6 synthesis is its oxidation to 4-phospho-D-erythronate. nih.govresearchgate.net This reaction is catalyzed by the enzyme D-erythrose-4-phosphate dehydrogenase, encoded by the epd gene (formerly gapB) in Escherichia coli. nih.gov This enzymatic conversion is a critical committing step that channels D-erythrose 4-phosphate from central metabolism into the specific branch leading to PLP biosynthesis. nih.govnih.gov Research has confirmed that 4-phospho-D-erythronate is the product of this reaction and serves as the substrate for the subsequent enzyme in the pathway, PdxB. asm.orgnih.gov

Novel or Specialized Metabolic Routes

Beyond its well-established roles, D-erythrose 4-phosphate is also involved in more specialized or newly discovered metabolic pathways.

Erythritol (B158007) Metabolism Leading to D-Erythrose 4-Phosphate (e.g., in Brucella)

Brucella, a genus of facultative intracellular pathogenic bacteria, displays a notable preference for erythritol as a carbon source. This four-carbon polyol is abundant in the placental and fetal tissues of certain ruminants, and its metabolism is linked to the bacterium's virulence and ability to cause abortions and sterility in these animals. taylorfrancis.comnih.govcsu.edu.au The catabolism of erythritol in Brucella culminates in the production of D-erythrose 4-phosphate, which then enters the pentose phosphate pathway. nih.govnih.govpnas.org This pathway represents a unique route for carbohydrate metabolism, feeding exclusively into the pentose phosphate pathway via D-erythrose 4-phosphate. nih.gov

Initially, it was believed that erythritol metabolism in Brucella produced dihydroxyacetone phosphate. nih.govpnas.orgresearchgate.net However, more recent research has elucidated a different pathway that involves a series of isomerization reactions. nih.govnih.gov This revised pathway allows Brucella to bypass the need for fructose-1,6-bisphosphatase, an enzyme typically required for gluconeogenesis, when growing on erythritol. nih.govpnas.org

The metabolic conversion of erythritol to D-erythrose 4-phosphate proceeds through the following key enzymatic steps:

Phosphorylation: The pathway begins with the phosphorylation of erythritol by the kinase EryA, producing L-erythritol-4-phosphate. nih.govpnas.org

Oxidation: Subsequently, the dehydrogenase EryB oxidizes L-erythritol-4-phosphate to L-3-tetrulose 4-phosphate. nih.govpnas.org

Isomerization Cascade: A series of three novel isomerization reactions, catalyzed by EryC, EryH (previously TpiA2), and EryI (previously RpiB), converts L-3-tetrulose-4-phosphate into D-erythrose 4-phosphate. nih.govnih.gov

This sequence of reactions directly links erythritol catabolism to the pentose phosphate pathway, where D-erythrose 4-phosphate is a key intermediate. nih.govnih.govpnas.org The enzymes of the pentose phosphate pathway then convert D-erythrose 4-phosphate into glyceraldehyde 3-phosphate and fructose 6-phosphate, which can enter glycolysis. nih.govresearchgate.net The discovery of this unique pathway provides insight into the metabolic adaptations that contribute to the pathogenicity of Brucella. nih.govnih.govpnas.org

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| EryA (Kinase) | Phosphorylation | Erythritol | L-erythritol-4-phosphate |

| EryB (Dehydrogenase) | Oxidation | L-erythritol-4-phosphate | L-3-tetrulose 4-phosphate |

| EryC (Racemase) | Isomerization | L-3-tetrulose-4-phosphate | D-3-tetrulose-4-phosphate |

| EryH (Isomerase) | Isomerization | D-3-tetrulose-4-phosphate | D-erythrose 4-phosphate |

| EryI (Isomerase) | Isomerization | D-erythrose 4-phosphate | D-erythrulose 4-phosphate |

Aminoshikimate Pathway Interactions

The aminoshikimate pathway is a variation of the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds in many organisms. wikipedia.orgnih.gov This alternative pathway is responsible for the production of 3-amino-5-hydroxybenzoic acid, a precursor for a class of antibiotics known as ansamycins. wikipedia.org The pathway was first identified in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. wikipedia.org

D-erythrose 4-phosphate is a key precursor in the aminoshikimate pathway. It has been proposed that the first committed step in this pathway involves the condensation of a derivative of D-erythrose 4-phosphate with phosphoenolpyruvate. wikipedia.orgacs.orgnih.gov Specifically, it is suggested that D-erythrose 4-phosphate undergoes a transamination reaction to form 1-deoxy-1-imino-D-erythrose 4-phosphate. acs.orgnih.gov This imino sugar then condenses with phosphoenolpyruvate, a reaction catalyzed by aminoDAHP synthase, to yield 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), the first stable intermediate of the aminoshikimate pathway. acs.orgnih.gov

However, the direct in vitro formation of aminoDAHP from D-erythrose 4-phosphate has not been conclusively demonstrated. acs.orgnih.gov An alternative hypothesis suggests that the nitrogen atom is introduced earlier in the pathway. Research has indicated that 3-amino-3-deoxy-D-fructose 6-phosphate can serve as a source for 1-deoxy-1-imino-D-erythrose 4-phosphate through a transketolase-catalyzed reaction. acs.orgnih.govacs.org In this proposed mechanism, 3-amino-3-deoxy-D-fructose 6-phosphate acts as a sequestered form of 1-deoxy-1-imino-D-erythrose 4-phosphate. acs.orgacs.org

Regardless of the precise source of the nitrogen, the condensation of 1-deoxy-1-imino-D-erythrose 4-phosphate with phosphoenolpyruvate is a defining step in the aminoshikimate pathway, distinguishing it from the canonical shikimate pathway which starts with the condensation of D-erythrose 4-phosphate and phosphoenolpyruvate. nih.govacs.org

| Compound Name | Abbreviation | Role in the Pathway |

|---|---|---|

| D-erythrose 4-phosphate | E4P | Primary precursor |

| Phosphoenolpyruvate | PEP | Condensation partner for E4P derivative |

| 1-deoxy-1-imino-D-erythrose 4-phosphate | iminoE4P | Proposed intermediate formed from E4P |

| 3-amino-3-deoxy-D-fructose 6-phosphate | aminoF6P | Alternative source of iminoE4P |

| 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate | aminoDAHP | First committed intermediate of the pathway |

Enzymology of D Erythrose 4 Phosphate Transformations

Enzymes of Synthesis and Interconversion within Carbohydrate Metabolism

Within the intricate network of carbohydrate metabolism, D-erythrose 4-phosphate is primarily synthesized and interconverted through the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for producing precursors for nucleotide synthesis and for generating reducing power in the form of NADPH. portlandpress.com Three key enzymes govern the metabolic fate of D-erythrose 4-phosphate in this context.

Transaldolase (EC 2.2.1.2) is a central enzyme of the non-oxidative pentose phosphate pathway that directly links it to glycolysis. wikipedia.org It catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from a ketose donor, sedoheptulose (B1238255) 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. portlandpress.comwikipedia.org This reaction yields D-erythrose 4-phosphate and fructose (B13574) 6-phosphate. wikipedia.orguniprot.org

The reaction is as follows: Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ⇌ D-erythrose 4-phosphate + Fructose 6-phosphate wikipedia.org

The mechanism involves the formation of a Schiff base between a lysine (B10760008) residue in the enzyme's active site and the keto-group of the substrate, sedoheptulose-7-phosphate. wikipedia.org This is followed by the cleavage of the bond between the third and fourth carbons, releasing D-erythrose 4-phosphate. wikipedia.org The remaining dihydroxyacetone-enzyme intermediate then condenses with glyceraldehyde 3-phosphate to form fructose 6-phosphate. wikipedia.org Due to the reversible nature of the reaction, transaldolase can either produce or consume D-erythrose 4-phosphate depending on the metabolic needs of the cell. portlandpress.comwikipathways.org In humans, a deficiency in transaldolase can lead to an accumulation of polyols, including erythritol (B158007), which is derived from D-erythrose 4-phosphate. wikipedia.org

Table 1: Transaldolase (TAL) Reaction Summary

| Substrates (Forward Reaction) | Products (Forward Reaction) | Enzyme Class | Pathway |

|---|---|---|---|

| Sedoheptulose 7-phosphate, Glyceraldehyde 3-phosphate | D-erythrose 4-phosphate, Fructose 6-phosphate | Transferase (EC 2.2.1.2) | Pentose Phosphate Pathway |

Transketolase (EC 2.2.1.1) is another critical enzyme in the non-oxidative phase of the pentose phosphate pathway and the Calvin cycle. wikipedia.org It utilizes the cofactor thiamine (B1217682) diphosphate (B83284) (TPP) to catalyze the transfer of a two-carbon fragment from a ketose donor to an aldose acceptor. wikipedia.orgcore.ac.uk Transketolase is particularly important for the interconversion of D-erythrose 4-phosphate.

Transketolase catalyzes two key reversible reactions in the pentose phosphate pathway, one of which directly utilizes D-erythrose 4-phosphate as a substrate: D-xylulose 5-phosphate + D-erythrose 4-phosphate ⇌ Fructose 6-phosphate + Glyceraldehyde 3-phosphate wikipedia.orgreactome.org

This reaction provides a direct route to convert four-carbon and five-carbon sugar phosphates into three-carbon and six-carbon intermediates that can re-enter glycolysis. wikipedia.org By linking the pentose phosphate pathway with glycolysis, transketolase plays a vital role in maintaining the balance of carbohydrate intermediates necessary for various biosynthetic processes. wikipedia.org

Table 2: Transketolase (TKT) Reaction Involving D-Erythrose 4-Phosphate

| Substrates (Forward Reaction) | Products (Forward Reaction) | Enzyme Class | Pathway |

|---|---|---|---|

| D-xylulose 5-phosphate, D-erythrose 4-phosphate | Fructose 6-phosphate, Glyceraldehyde 3-phosphate | Transferase (EC 2.2.1.1) | Pentose Phosphate Pathway |

Fructose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.13), commonly known as aldolase, is a well-known enzyme in glycolysis and gluconeogenesis, where it catalyzes the reversible cleavage of fructose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.org However, its substrate specificity extends to other sugar phosphates.

In the Calvin cycle, aldolase can catalyze the condensation of DHAP and D-erythrose 4-phosphate to form sedoheptulose 1,7-bisphosphate. wikipedia.orgebi.ac.uk Furthermore, some class II fructose-bisphosphate aldolases are capable of catalyzing the reverse reaction: the cleavage of D-sedoheptulose 1,7-bisphosphate to yield DHAP and D-erythrose 4-phosphate. drugbank.comuniprot.org This provides an alternative route for the formation of D-erythrose 4-phosphate. Research on the archaeon Methanocaldococcus jannaschii has identified a fructose-bisphosphate aldolase that is competitively inhibited by D-erythrose 4-phosphate, highlighting the interaction between this intermediate and aldolase enzymes. nih.gov

Enzymes of Utilization in Aromatic Biosynthesis

D-erythrose 4-phosphate serves as a crucial precursor for the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. ebi.ac.uk This occurs via the shikimate pathway, and the entry point into this pathway is controlled by a single key enzyme that utilizes D-erythrose 4-phosphate as a substrate. wikipedia.orgoup.com

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54) catalyzes the first committed step of the shikimate pathway. wikipedia.orgoup.com It performs an irreversible aldol-like condensation of two substrates, phosphoenolpyruvate (B93156) (PEP) from glycolysis and D-erythrose 4-phosphate from the pentose phosphate pathway, to form DAHP. wikipedia.orgrcsb.org

The reaction is as follows: Phosphoenolpyruvate + D-erythrose 4-phosphate + H₂O → 3-deoxy-D-arabino-heptulosonate-7-phosphate + Phosphate wikipedia.org

As the gateway to aromatic amino acid biosynthesis, this enzyme is a major point of metabolic regulation, primarily through feedback inhibition by the final products of the pathway and, in some organisms, through transcriptional control. wikipedia.org The kinetic mechanism for some DAHP synthases is a sequential process where a required divalent metal ion (such as Mn²⁺) binds first, followed by PEP and finally D-erythrose 4-phosphate. rcsb.org

Many organisms possess multiple isoforms (or isoenzymes) of DAHP synthase, allowing for sophisticated regulation of carbon flow into the shikimate pathway. wikipedia.org

In Escherichia coli, there are three distinct isoforms, each allosterically inhibited by one of the three aromatic amino acids. ebi.ac.uknih.gov The tyrosine-sensitive isoform is competitively inhibited by tyrosine with respect to D-erythrose 4-phosphate. wikipedia.org The tryptophan-sensitive isoform exhibits more complex regulation, where tryptophan binding decreases the maximum reaction rate (kcat) but increases the enzyme's affinity for both PEP and D-erythrose 4-phosphate. nih.gov

In the yeast Saccharomyces cerevisiae, two isoforms exist, encoded by the ARO3 and ARO4 genes. uni-goettingen.de The ARO3-encoded enzyme is inhibited by phenylalanine, which acts as a competitive inhibitor with respect to D-erythrose 4-phosphate. uni-goettingen.de In contrast, the ARO4-encoded enzyme is inhibited by tyrosine, which is a noncompetitive inhibitor with respect to D-erythrose 4-phosphate but a competitive inhibitor with respect to PEP. uni-goettingen.de

Higher plants also feature multiple DAHP synthase isoforms. dfg.de A study on Arabidopsis thaliana isoforms (DHS1, DHS2, DHS3) found that while they had comparable Michaelis constants (Km) for both PEP and E4P, they were not significantly inhibited by any of the aromatic amino acids, suggesting different regulatory mechanisms in plants compared to microbes. dfg.de These plant enzymes were, however, dependent on manganese for their activity. dfg.de

Table 3: Characteristics of Selected DAHP Synthase Isoforms

| Organism | Isoform | Allosteric Inhibitor | Inhibition Pattern vs. E4P |

|---|---|---|---|

| Escherichia coli | Tyrosine-sensitive | Tyrosine | Competitive wikipedia.org |

| Escherichia coli | Tryptophan-sensitive | Tryptophan | Mixed-type nih.gov |

| Saccharomyces cerevisiae | ARO3-encoded | Phenylalanine | Competitive uni-goettingen.de |

| Saccharomyces cerevisiae | ARO4-encoded | Tyrosine | Noncompetitive uni-goettingen.de |

| Arabidopsis thaliana | DHS1, DHS2, DHS3 | None | Not inhibited dfg.de |

3-Deoxy-D-Arabino-Heptulosonate-7-Phosphate Synthase (DAHP Synthase) Mechanisms

Kinetic and Mechanistic Studies of DAHP Synthase

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase catalyzes the aldol (B89426) condensation of D-erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP) to form DAHP, the first step in the shikimate pathway for the biosynthesis of aromatic amino acids in microorganisms and plants. nih.govnih.gov The enzyme's activity is dependent on a divalent metal ion. nih.govuni-goettingen.de

Kinetic Properties:

Kinetic studies of DAHP synthase from various organisms have revealed important details about its function. In Escherichia coli, there are three isoforms of DAHP synthase, each sensitive to feedback inhibition by one of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

The tryptophan-sensitive isoform (DAHPS(Trp)) from E. coli, when activated with Mn2+, exhibits sigmoidal kinetics for both E4P and PEP. nih.gov The apparent catalytic constant (kcat) for this homodimeric enzyme is 21 s⁻¹, with S0.5 values of 35 µM for E4P and 5.3 µM for PEP. nih.gov Tryptophan binding decreases the kcat, increases the affinity for both substrates, and reduces the positive cooperativity for both substrates. nih.gov

Pre-steady-state kinetic analysis of the phenylalanine-sensitive DAHP synthase from E. coli has shown that product release is the rate-limiting step under physiologically relevant conditions for the enzyme reconstituted with Mn(II), Cu(II), and Zn(II). nih.gov The rate constant for product formation is highest with Mn(II) (130-200 s⁻¹), followed by Cu(II) (55 s⁻¹) and Zn(II) (6.8 s⁻¹). nih.gov Similarly, the steady-state rate, which corresponds to product release, is highest for the Mn(II)-reconstituted enzyme (70 s⁻¹) compared to the Cu(II) (5.6 s⁻¹) and Zn(II) (1.8 s⁻¹) forms. nih.gov

For the ARO4-encoded DAHP synthase from Saccharomyces cerevisiae, a sequential enzyme mechanism has been proposed. uni-goettingen.de This enzyme is competitively inhibited by tyrosine with respect to PEP and noncompetitively inhibited with respect to E4P. uni-goettingen.de

Below is a table summarizing the kinetic parameters of DAHP synthase from E. coli.

| Isoform | Activating Metal | Parameter | Value | Substrate |

|---|---|---|---|---|

| DAHPS(Trp) | Mn²⁺ | kcat | 21 s⁻¹ | N/A |

| S₀.₅ | 35 µM | D-Erythrose 4-phosphate | ||

| S₀.₅ | 5.3 µM | Phosphoenolpyruvate | ||

| DAHPS(Phe) | Mn(II) | k_formation | 130-200 s⁻¹ | Product |

| k_release | 70 s⁻¹ | |||

| Cu(II) | k_formation | 55 s⁻¹ | ||

| k_release | 5.6 s⁻¹ | |||

| Zn(II) | k_formation | 6.8 s⁻¹ | ||

| k_release | 1.8 s⁻¹ |

Mechanistic Insights:

The reaction mechanism of DAHP synthase is believed to proceed through a sequential ordered ter ter model, where the divalent metal ion binds first, followed by PEP and then E4P. rcsb.org Two main pathways for the formation of the reaction intermediate have been proposed: a stepwise mechanism involving a linear hemiketal bisphosphate intermediate and a concerted mechanism proceeding through an oxocarbonium intermediate. researchgate.net

Studies using a potent inhibitor, DAHP oxime, have provided further structural and mechanistic insights. rcsb.org The crystal structure of E. coli DAHP synthase in complex with DAHP oxime revealed that the inhibitor binds to the catalytic center, mimicking the phosphate group of the tetrahedral intermediate. rcsb.org Interestingly, in the homotetrameric structure, the inhibitor only binds to one subunit of each tight dimer. rcsb.org This binding is competitive with respect to all three substrates (metal ion, PEP, and E4P) in the subunits where it binds. rcsb.org The binding of DAHP oxime induces large-scale changes in protein dynamics and results in positive cooperativity for E4P binding in the unoccupied subunits, leading to incomplete inhibition even at high inhibitor concentrations. rcsb.org

At lower pH, for the Cu(II)-reconstituted DAHP synthase, product release is no longer the rate-limiting step. nih.gov For the Mn(II)- and Zn(II)-reconstituted enzymes, a slower rate of product formation at lower pH suggests that intermediate formation becomes rate-limiting. nih.gov A deuterium (B1214612) isotope effect observed for the Mn-DAHP synthase at pH 6.0 supports the hypothesis that the metal ion's role is to correctly position amino acids to coordinate and activate a water molecule. nih.gov

Enzymes in Vitamin B6 Metabolism

D-erythrose 4-phosphate is a key precursor in the de novo biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, in many bacteria. uniprot.orgnih.gov This pathway involves several enzymatic transformations of E4P.

D-Erythrose-4-Phosphate Dehydrogenase (E4PDH/Epd)

D-erythrose-4-phosphate dehydrogenase (E4PDH), also known as Epd, catalyzes the first committed step in this branch of the vitamin B6 biosynthetic pathway. uniprot.orgnih.govresearchgate.net It is responsible for the NAD-dependent oxidation of D-erythrose 4-phosphate to 4-phospho-D-erythronate. uniprot.orguniprot.orguniprot.orguniprot.org

E4PDH from E. coli is a homotetrameric enzyme with a native molecular mass of approximately 132 kDa. nih.gov The enzyme exhibits a high degree of substrate specificity. While it efficiently catalyzes the oxidation of E4P, it shows poor, if any, activity with D-glyceraldehyde 3-phosphate (GA3P), the substrate for the homologous enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov The gene encoding E4PDH in E. coli was originally designated gapB but was later renamed epd to reflect its specific function. nih.gov

The kinetic parameters for the E. coli E4PDH have been determined. The apparent Michaelis constant (Km) for E4P is 0.96 mM, and the apparent catalytic constant (kcat) is 200 s⁻¹. nih.gov For the cofactor NAD+, the apparent Km is 0.074 mM, and the apparent kcat is 169 s⁻¹. nih.gov The enzyme has an optimal pH of around 8.6 and an optimal temperature of 50°C. uniprot.org

The table below presents the substrate specificity and kinetic parameters of E. coli E4PDH.

| Substrate | Parameter | Value | Conditions |

|---|---|---|---|

| D-Erythrose 4-phosphate | Kₘ | 0.96 mM | pH 8.6, 37°C |

| kcat | 200 s⁻¹ | ||

| NAD⁺ | Kₘ | 0.074 mM | |

| kcat | 169 s⁻¹ | ||

| D-Glyceraldehyde 3-phosphate | Activity | Poor to none | In vitro |

The reaction catalyzed by E4PDH is an NAD-dependent oxidation. uniprot.orguniprot.orguniprot.orguniprot.org In this reaction, the aldehyde group of D-erythrose 4-phosphate is oxidized to a carboxyl group, forming 4-phospho-D-erythronate, with the concomitant reduction of NAD+ to NADH. uniprot.orgrhea-db.org This is a crucial step as it commits E4P to the vitamin B6 biosynthetic pathway. uniprot.org The enzyme shows a strong preference for NAD+ as a cofactor; for instance, the NAD analog APAD+ is utilized much less efficiently by the E. coli enzyme. researchgate.net

Other Enzymes involved in 4-Phospho-D-Erythronate Conversion (e.g., PdxB, PdxR)

Following the E4PDH-catalyzed reaction, the resulting 4-phospho-D-erythronate (4PE) is further metabolized by other enzymes in the PLP synthesis pathway. In E. coli, the next step is catalyzed by 4-phospho-D-erythronate dehydrogenase, the product of the pdxB gene. researchgate.netacs.org PdxB catalyzes the oxidation of 4PE to 2-oxo-3-hydroxy-4-phosphobutanoate (OHPB). acs.org

Interestingly, PdxB is a nicotino-enzyme, meaning it has a tightly bound NAD(H) cofactor that is not released during the catalytic cycle. acs.org For the enzyme to perform multiple turnovers, the enzyme-bound NADH must be reoxidized. This reoxidation is accomplished by α-keto acids, such as α-ketoglutarate (αKG) and oxaloacetic acid (OAA), which act as cosubstrates. acs.org

In some bacteria, such as Sinorhizobium meliloti, a different enzyme, PdxR, carries out a similar function to E. coli's PdxB. nih.govnih.gov However, PdxR is a dye-linked flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase, highlighting a key difference in cofactor requirements compared to the NAD-dependent PdxB. nih.govnih.govebi.ac.uk PdxR also catalyzes the oxidation of 4PE to 3-hydroxy-4-phosphohydroxy-α-ketobutyrate. nih.govnih.gov

Isomerases and Epimerases in D-Erythrose 4-Phosphate Pathways

D-erythrose 4-phosphate can also be interconverted with other sugar phosphates through the action of isomerases and epimerases. In bovine liver, a single enzyme has been shown to catalyze both the isomerization of E4P to D-erythrulose 4-phosphate and the epimerization of E4P to D-threose 4-phosphate. ebi.ac.ukresearchgate.netnih.gov Mechanistic studies using deuterium oxide (²H₂O) have indicated that the isomerization reaction involves an intramolecular transfer of hydrogen atoms, whereas the epimerization reaction incorporates a deuterium atom from the solvent. researchgate.netnih.gov This suggests the formation of an enediol intermediate in the epimerization process. researchgate.net

In the bacterium Brucella, a novel pathway for erythritol catabolism has been identified that leads to the formation of E4P. researchgate.netnih.gov This pathway involves three isomerases: EryC (a tetrulose-4-phosphate racemase), TpiA2 (a D-3-tetrulose-4-phosphate isomerase), and RpiB (a D-erythrose-4-phosphate isomerase). researchgate.netnih.gov Together, these enzymes convert L-3-tetrulose 4-phosphate, derived from erythritol, into D-erythrose 4-phosphate, which then enters the pentose phosphate pathway. researchgate.netnih.gov

Characterization of EryC, TpiA2, and RpiB Isomerases

In the erythritol utilization pathway of Brucella, the conversion of L-erythritol-4-phosphate to D-erythrose 4-phosphate is accomplished with high efficiency. This transformation is mediated by a trio of newly identified isomerases that sequentially modify the tetrose-phosphate intermediate. nih.govresearchgate.net These enzymes have been characterized as a racemase and two isomerases, each with a specific role in the multi-step conversion. nih.govwikipedia.org

EryC (Tetrulose-4-phosphate racemase): EryC was initially predicted to be a dehydrogenase but was later identified as a tetrulose-4-phosphate racemase. nih.govnih.gov It belongs to the metal-dependent xylose isomerase-like superfamily. pnas.orgresearchgate.netpnas.org The primary function of EryC in this pathway is to catalyze the initial racemization of L-3-tetrulose-4-phosphate, the product of the EryB-catalyzed oxidation of L-erythritol-4-phosphate, into its stereoisomer, D-3-tetrulose-4-phosphate. nih.govresearchgate.netresearchgate.net This step is crucial as it prepares the substrate for the subsequent enzyme in the cascade. nih.gov

TpiA2 (D-3-tetrulose-4-phosphate isomerase): Also referred to as EryH, TpiA2 is a distant homolog of triosephosphate isomerase (TPI). pnas.orgnih.govwikipedia.org Its catalytic role is the specific isomerization of D-3-tetrulose-4-phosphate to D-erythrulose-4-phosphate. nih.govresearchgate.netfrontiersin.org This reaction involves the reversible transfer of the oxo group between the C2 and C3 positions of the sugar phosphate. nih.govresearchgate.net Structural comparisons suggest that a key difference in the active site of TpiA2, compared to conventional TPIs, is the substitution of a highly conserved asparagine residue with a serine. nih.gov This change is thought to enlarge the active site, allowing it to accommodate the larger four-carbon tetrose-phosphate substrate instead of a three-carbon triose-phosphate. nih.govpnas.org

RpiB (D-erythrose-4-phosphate isomerase): Also known as EryI, RpiB is a homolog of ribose-5-phosphate (B1218738) isomerase B and catalyzes the final step in this specific pathway: the isomerization of D-erythrulose-4-phosphate to D-erythrose 4-phosphate. nih.govnih.govfrontiersin.org While RpiB enzymes are well-known for their role in the pentose phosphate pathway, catalyzing the interconversion of ribose-5-phosphate and ribulose-5-phosphate, this function represents a novel substrate specificity. nih.govresearchgate.net The equilibrium for this reaction strongly favors the ketose form, D-erythrulose-4-phosphate, yet the forward reaction is essential for the pathway's progression. nih.gov The enzyme in Rhizobium that performs the same function is classified as D-erythrulose-4-phosphate isomerase (EC 5.3.1.34). uniprot.org

The combined action of these three purified recombinant enzymes has been shown to convert L-3-tetrulose-4-phosphate to D-erythrose-4-phosphate with an efficiency of over 90% in vitro.

| Enzyme (Gene Name) | Systematic Name | Enzyme Family | Substrate | Product | Reference |

|---|---|---|---|---|---|

| EryC | Tetrulose-4-phosphate racemase | Xylose isomerase superfamily | L-3-tetrulose-4-phosphate | D-3-tetrulose-4-phosphate | nih.govnih.gov |

| TpiA2 (EryH) | D-3-tetrulose-4-phosphate isomerase | Triosephosphate isomerase homolog | D-3-tetrulose-4-phosphate | D-erythrulose-4-phosphate | nih.govfrontiersin.org |

| RpiB (EryI) | D-erythrose-4-phosphate isomerase | Ribose-5-phosphate isomerase B homolog | D-erythrulose-4-phosphate | D-erythrose 4-phosphate | nih.govnih.gov |

Enzymatic Isomerization and Epimerization Mechanisms

The transformation of D-erythrose 4-phosphate and its precursors involves classic isomerization and epimerization mechanisms, which are well-understood from studies of homologous enzymes. An investigation into the isomerization and epimerization of D-erythrose 4-phosphate by an enzyme preparation from bovine liver demonstrated that the reactions involve intramolecular hydrogen transfer. nih.gov

EryC (Racemization): As a member of the xylose isomerase superfamily, the mechanism of EryC is believed to be analogous to that of xylose isomerase, which typically involves a hydride shift. wikipedia.orgnih.gov The reaction likely proceeds through the following steps:

Binding of the substrate, L-3-tetrulose-4-phosphate, to the active site, which contains divalent metal ions.

An enzyme-catalyzed proton transfer facilitates the formation of a cis-enediolate intermediate.

A hydride shift occurs between C2 and C1, mediated by the enzyme's active site residues and the metal cofactor, leading to the inversion of the stereocenter at C3.

A final proton transfer results in the formation of the product, D-3-tetrulose-4-phosphate, which is then released.

TpiA2 (Isomerization): The mechanism of TpiA2, as a homolog of triosephosphate isomerase, involves an enediol or enediolate intermediate. The reaction converts the ketose, D-3-tetrulose-4-phosphate, to another ketose, D-erythrulose-4-phosphate, by moving the carbonyl group. The proposed mechanism involves:

Binding of the substrate in the active site.

A catalytic base on the enzyme abstracts a proton from C1 to form a planar enediolate intermediate.

The intermediate is reprotonated at C2, which results in the formation of the product, D-erythrulose-4-phosphate.

RpiB (Isomerization): RpiB catalyzes an aldose-ketose isomerization, converting the ketose D-erythrulose-4-phosphate to the aldose D-erythrose 4-phosphate. The mechanism is similar to other ribose-5-phosphate isomerases and involves a proton transfer via an enediolate intermediate. The steps are:

The substrate, D-erythrulose-4-phosphate, binds to the active site.

A basic residue in the active site abstracts a proton from C1, leading to the formation of a 1,2-enediolate intermediate.

This intermediate is then protonated at C2, yielding the aldose product, D-erythrose 4-phosphate.

The product is released from the enzyme.

| Enzyme | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| EryC | Racemization (Epimerization at C3) | Hydride shift via cis-enediolate intermediate | wikipedia.orgnih.gov |

| TpiA2 | Ketose-ketose Isomerization (C3-keto to C2-keto) | Enediolate intermediate with proton transfer | nih.gov |

| RpiB | Ketose-aldose Isomerization | 1,2-Enediolate intermediate with proton transfer | nih.gov |

Regulation of D Erythrose 4 Phosphate Metabolism

Transcriptional and Translational Control of Related Enzymes

The synthesis and degradation of D-erythrose 4-phosphate are governed by enzymes of the non-oxidative pentose (B10789219) phosphate (B84403) pathway, primarily transketolase and transaldolase. The expression of these enzymes, along with others in related pathways, is subject to complex transcriptional and translational control, allowing cells to adjust E4P levels in response to metabolic needs.

In the yeast Saccharomyces cerevisiae, the transcription factor Znf1 has been identified as a key regulator of the pentose phosphate pathway genes. Studies have shown that Znf1 activates the transcription of PPP genes, which are essential for generating key metabolites like E4P, maintaining the NADP+/NADPH redox balance, and producing precursors for amino acids. This regulation is crucial for the cell's adaptive response to stressors such as isobutanol.

In higher organisms, including mammals, transcription factors associated with cell growth and cancer, such as p53 and p73, also play a role in regulating PPP enzymes. For instance, these factors can influence the transcriptional regulation of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, which indirectly affects the substrate pool for the non-oxidative branch where E4P is produced. Another transcription factor, Pre-B-cell leukemia transcription factor 3 (PBX3), has been found to directly bind to the G6PD promoter, stimulating the PPP.

The regulation of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), an enzyme that consumes E4P, is also critical. The expression of DAHPS can be modulated to control the flux from E4P into the shikimate pathway, which is essential for producing aromatic amino acids and numerous secondary metabolites in plants and microorganisms.

| Transcription Factor | Organism | Target Gene/Pathway | Function | Reference |

|---|---|---|---|---|

| Znf1 | Saccharomyces cerevisiae | Pentose Phosphate Pathway (PPP) genes | Activates PPP gene expression to maintain energy and redox homeostasis. | |

| p73 | Mammals | Glucose-6-Phosphate Dehydrogenase (G6PD) | Participates in the transcriptional regulation of the rate-limiting enzyme of the oxidative PPP. | |

| PBX3 | Humans | Glucose-6-Phosphate Dehydrogenase (G6PD) | Binds to the G6PD promoter, leading to PPP stimulation. | |

| Yin Yang 1 (YY1) | Humans | Glucose-6-Phosphate Dehydrogenase (G6PD) | Indirectly regulates G6PD through various axes, linking metabolic reprogramming to oncogenic activity. |

Allosteric Regulation and Feedback Inhibition Mechanisms

Rapid adjustments in E4P metabolism are often achieved through allosteric regulation, where effector molecules bind to enzymes at sites distinct from the active site, altering their catalytic activity. This allows for near-instantaneous control of metabolic pathways in response to changing cellular conditions.

A primary site of allosteric control is the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS), which catalyzes the first committed step of the shikimate pathway by condensing E4P and phosphoenolpyruvate (B93156) (PEP). In many organisms, DAH7PS is subject to feedback inhibition by the end products of this pathway: the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

In Escherichia coli, there are three DAH7PS isoenzymes, each inhibited by one of the three aromatic amino acids. The binding of phenylalanine, for example, to its allosteric site induces conformational changes that are transmitted to the active site, altering the interaction with both E4P and PEP. Specifically, inhibitor binding results in the enzyme's inability to bind E4P.

In Saccharomyces cerevisiae, two DAH7PS isozymes exist, one inhibited by phenylalanine and the other by tyrosine.

Biological Distribution and Physiological Contexts

Presence and Significance in Eukaryotic Systems

In eukaryotes, D-erythrose 4-phosphate is similarly vital, with prominent roles in the photosynthetic processes of plants and the metabolic flexibility of fungi and yeasts.

In plants, D-erythrose 4-phosphate is a key intermediate in the Calvin-Benson Cycle, the metabolic pathway responsible for carbon fixation during photosynthesis. wikipedia.orgvedantu.com This cycle occurs in the stroma of chloroplasts. Within the regenerative phase of the cycle, the enzyme transketolase acts on fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate to produce E4P and xylulose-5-phosphate. chemistrytalk.org The E4P then combines with dihydroxyacetone phosphate (B84403) (DHAP) in a reaction catalyzed by aldolase (B8822740) to form sedoheptulose-1,7-bisphosphate. ebi.ac.ukebi.ac.uk

Table 2: Role of D-erythrose 4-phosphate in Plant Chloroplasts

| Pathway | Location | Reaction | Significance |

| Calvin-Benson Cycle | Chloroplast Stroma | Formation from F6P + G3P via transketolase | Intermediate in the regeneration of RuBP for CO2 fixation |

| Calvin-Benson Cycle | Chloroplast Stroma | Condensation with DHAP to form Sedoheptulose-1,7-bisphosphate via aldolase | Continues the regeneration phase of the cycle |

| Shikimate Pathway | Plastids | Precursor for aromatic amino acid and secondary metabolite synthesis | Essential for protein synthesis, lignin (B12514952) formation, and plant defense |

D-erythrose 4-phosphate is a metabolite in fungi and yeasts, including the opportunistic human pathogen Candida albicans. nih.gov Its primary roles are connected to the pentose (B10789219) phosphate pathway and the synthesis of aromatic amino acids, similar to other organisms.

In the yeast Saccharomyces cerevisiae, a novel metabolic pathway termed "riboneogenesis" has been identified, which provides an alternative route for producing ribose-5-phosphate (B1218738), a critical component of nucleotides. nih.gov This pathway allows for ribose production to be uncoupled from the NADPH-generating oxidative arm of the PPP, which is advantageous when cellular demand for ribose (for DNA/RNA synthesis) is high but demand for NADPH is low. nih.gov

In riboneogenesis, the enzyme aldolase catalyzes the condensation of D-erythrose 4-phosphate and dihydroxyacetone phosphate to form sedoheptulose-1,7-bisphosphate. nih.govpathbank.org This is then dephosphorylated by sedoheptulose-1,7-bisphosphatase (Shb17), providing a thermodynamically favorable input into the non-oxidative PPP to drive flux towards ribose-5-phosphate. nih.govsmpdb.ca The synthesis of E4P for this pathway originates from the action of transketolase on fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.govpathbank.org This pathway highlights the metabolic versatility of yeast and the central role of E4P in directing carbon flux to meet specific cellular demands.

Protozoan Metabolism (e.g., Plasmodium falciparum Vitamin B6 Synthesis)

D-erythrose 4-phosphate (E4P) is a crucial metabolic intermediate in various organisms, including protozoan parasites like Plasmodium falciparum, the causative agent of malaria. In these organisms, E4P is a key precursor in the de novo biosynthesis of vitamin B6. researchgate.netsigmaaldrich.com P. falciparum is capable of synthesizing pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, through a pathway that is absent in its human host, making it a potential target for antimalarial drugs. researchgate.net

The synthesis of vitamin B6 in P. falciparum involves the condensation of D-erythrose 4-phosphate, 1-deoxy-D-xylulose 5-phosphate (DXP), and glutamate. researchgate.net This pathway is catalyzed by the PLP synthase enzyme complex, which consists of two proteins, PDX1 and PDX2. researchgate.net These enzymes are expressed throughout the parasite's intraerythrocytic development and have been investigated as potential drug targets. researchgate.net The inability of the malaria parasite to import vitamin B6 from its human host further highlights the importance of this de novo synthesis pathway for its survival. researchgate.net

Research has shown that D-erythrose 4-phosphate can be used in malaria research as an inhibitor of the PfPdx1 component of the PLP synthase complex. sigmaaldrich.com This inhibition disrupts the parasite's ability to produce essential vitamin B6, which plays a fundamental role in amino acid metabolism and acts as an antioxidant to protect the parasite from oxidative stress generated during hemoglobin digestion. researchgate.net

In other protozoa, such as Entamoeba histolytica, intermediates of the non-oxidative branch of the pentose phosphate pathway, including D-erythrose 4-phosphate, have been observed to increase under conditions of oxidative stress. plos.orgresearchgate.net However, the complete pentose phosphate pathway is not functional in E. histolytica. plos.orgresearchgate.net D-erythrose 4-phosphate is also a precursor for the synthesis of aromatic amino acids via the shikimate pathway in some protozoa. mdpi.com

Table 1: Role of D-erythrose 4-phosphate in Protozoan Metabolism

| Organism | Metabolic Pathway | Role of D-erythrose 4-phosphate | Key Enzymes | Significance |

|---|---|---|---|---|

| Plasmodium falciparum | Vitamin B6 (PLP) Biosynthesis | Precursor | PLP synthase (PDX1, PDX2) | Essential for parasite survival, potential drug target. researchgate.netsigmaaldrich.com |

| Entamoeba histolytica | Pentose Phosphate Pathway (non-oxidative branch) | Intermediate | Not fully functional pathway | Increased levels under oxidative stress. plos.orgresearchgate.net |

| Apicomplexan Parasites | Shikimate Pathway | Precursor | DAHP synthase | Biosynthesis of aromatic amino acids and other compounds. mdpi.com |

Mammalian Metabolic Intermediates (e.g., Human and Mouse Metabolome)

D-erythrose 4-phosphate is a recognized metabolic intermediate in mammals, including humans and mice. nih.govebi.ac.uk It is a key component of the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of NADPH and the precursors for nucleotide biosynthesis. nih.govnih.govwikipedia.org The enzyme transaldolase catalyzes the formation of E4P and fructose (B13574) 6-phosphate from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate within the non-oxidative phase of the PPP. wikipedia.org

In the context of the human metabolome, D-erythrose 4-phosphate is found in the cytoplasm. nih.gov Its presence is linked to several metabolic pathways, including the pentose phosphate pathway, glucose-6-phosphate dehydrogenase deficiency, and transaldolase deficiency. nih.gov Studies have indicated that an oversupply of glucose can lead to elevated levels of E4P in human cells and intestinal bacteria. nih.gov This is significant as E4P is the starting material for the shikimic acid pathway in gut bacteria, which produces aromatic amino acids. nih.gov

Metabolomic studies have identified D-erythrose 4-phosphate in various human and mouse samples, including serum, plasma, urine, and various tissues. creative-proteomics.com For instance, in diet-induced obese mice, treatment with liraglutide, a drug for type 2 diabetes, resulted in significantly decreased levels of E4P in the plasma. mdpi.com Another study on mice that had been swimming found that D-erythrose 4-phosphate levels were decreased in the liver and muscle, suggesting a down-regulation of the pentose phosphate pathway. peerj.com

Recent research has also shed light on a novel metabolic route involving E4P in cancer cells. Non-targeted metabolomics has shown that erythronate, a metabolite that accumulates in several human cancer cell lines, can be produced from D-erythrose 4-phosphate. mdpi.combiorxiv.org This process is thought to involve the dephosphorylation of E4P to form erythrose, which is then oxidized to erythronate by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). mdpi.combiorxiv.org This finding suggests that the accumulation of erythronate could serve as a biomarker for certain types of cancer. mdpi.com

Table 2: D-erythrose 4-phosphate in Mammalian Metabolome

| Organism | Cellular Location/Tissue | Associated Metabolic Pathways | Research Findings |

|---|---|---|---|

| Human | Cytoplasm | Pentose Phosphate Pathway, Glucose-6-phosphate dehydrogenase deficiency, Transaldolase deficiency. nih.gov | Elevated levels can result from high glucose. nih.gov Precursor to erythronate in cancer cells. mdpi.combiorxiv.org |

| Mouse | Liver, Muscle, Plasma | Pentose Phosphate Pathway | Levels affected by exercise and drug treatment (liraglutide). mdpi.compeerj.com |

Advanced Research Methodologies and Applications

Biochemical and Structural Biology Investigations

The enzymes that utilize D-erythrose 4-phosphate as a substrate have been extensively studied to understand their kinetic properties and specificity. Key enzymes in this context are DAHP synthase and transaldolase.

DAHP Synthase: This enzyme catalyzes the condensation of E4P and PEP. wikipedia.org Kinetic studies of DAHP synthase from various organisms, such as Escherichia coli and Saccharomyces cerevisiae, have been performed. In E. coli, the tryptophan-inhibited isoform (DAHPS(Trp)), when activated by Mn2+, exhibits sigmoidal kinetics for both E4P and PEP, with an S0.5 (substrate concentration at half-maximal velocity) of 35 µM for E4P. nih.gov The tyrosine-inhibitable DAHP synthase from S. cerevisiae (encoded by ARO4) shows a much higher Michaelis constant (Km) for E4P, at 500 µM, indicating a lower affinity compared to its E. coli counterpart. uni-goettingen.de The kinetic mechanism for DAHP synthase is generally a sequential ordered reaction, where a metal ion binds first, followed by PEP and then E4P. rcsb.org

Transaldolase: This enzyme of the non-oxidative pentose (B10789219) phosphate (B84403) pathway catalyzes the reversible transfer of a dihydroxyacetone group from a ketose donor to an aldose acceptor, producing E4P and fructose (B13574) 6-phosphate from sedoheptulose (B1238255) 7-phosphate and glyceraldehyde 3-phosphate. uniprot.org Kinetic characterization of transaldolase from E. coli (TalB) revealed a Km of 90 µM for E4P. uniprot.org In another study on E. coli transaldolase A, the Km for E4P was found to be 0.14 mM. oup.com For transaldolase from Bacillus methanolicus, the Km for E4P was determined to be 2.5 mM. d-nb.info These variations highlight the differences in enzyme properties across different species.

Below is an interactive data table summarizing the kinetic parameters of enzymes that interact with D-erythrose 4-phosphate.

| Enzyme | Organism | Substrate | Km (µM) | S0.5 (µM) | Notes |

| DAHP Synthase (Trp-inhibited) | Escherichia coli | D-erythrose 4-phosphate | 35 | Exhibits sigmoidal kinetics. nih.gov | |

| DAHP Synthase (Tyr-inhibitable) | Saccharomyces cerevisiae | D-erythrose 4-phosphate | 500 | uni-goettingen.de | |

| Transaldolase A | Escherichia coli | D-erythrose 4-phosphate | 140 | oup.com | |

| Transaldolase B | Escherichia coli | D-erythrose 4-phosphate | 90 | uniprot.org | |

| Transaldolase | Bacillus methanolicus | D-erythrose 4-phosphate | 2500 | d-nb.info | |

| Transaldolase | Normal Rat Liver | D-erythrose 4-phosphate | 130 | nih.gov |

Protein engineering has been a powerful tool for modifying enzymes that interact with D-erythrose 4-phosphate, particularly DAHP synthase, to improve the efficiency of aromatic compound production. d-nb.info A major limitation in microbial production is the feedback inhibition of DAHP synthase by the aromatic amino acid end-products. nih.gov Engineering efforts have focused on creating feedback-resistant enzyme variants.

In Corynebacterium glutamicum, which has two DAHP synthase isoenzymes, AroF and AroG, researchers have successfully engineered feedback resistance. nih.gov By using structural modeling and sequence comparisons, specific amino acid substitutions were identified. For the tyrosine-sensitive AroF, variants like E154S were created that showed complete resistance to 5 mM tyrosine, while P155I variants also demonstrated significant resistance. nih.govresearchgate.net These engineered variants, which are unlikely to arise from simple point mutations, are crucial for overcoming natural metabolic regulation and channeling more carbon from E4P and PEP into the shikimate pathway. nih.gov

Another strategy involves altering substrate preference. For the enzyme transaldolase, mutagenesis of a single amino acid (Phe-178 to Tyr) in the E. coli enzyme was shown to increase its preference for fructose-6-phosphate (B1210287) by over 70-fold, which can indirectly affect the balance of metabolites, including E4P, in the pentose phosphate pathway. uniprot.orgresearchgate.net These engineered enzymes are valuable for optimizing metabolic pathways in industrial biotechnology. d-nb.inforesearchgate.net

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of proteins that bind D-erythrose 4-phosphate, providing deep insights into their catalytic mechanisms. The structure of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) has been solved for several organisms.

The crystal structure of DAHPS from Thermotoga maritima was determined in a complex with its substrates, including E4P. nih.gov This revealed that the active site is located at the C-terminal end of a (β/α)8-barrel domain. nih.gov Although the E4P was bound in a non-productive conformation in the "frozen" reaction complex, the structure allowed researchers to propose a productive binding mode and a detailed catalytic mechanism. nih.gov

Similarly, the structure of the phenylalanine-regulated DAHPS from Escherichia coli has been determined. pdbj.org These studies show how the binding of the allosteric inhibitor, phenylalanine, at a site about 20 Å away from the active site, induces conformational changes that are transmitted to the active site. pdbj.org This allosteric communication alters the enzyme's interaction with its substrates, causing it to lose its ability to bind E4P effectively. pdbj.org The structure of an E24Q mutant of this enzyme was also solved, revealing a dimeric form instead of the wild-type tetramer, and providing a high-resolution view (1.75 Å) of the active site with PEP bound. rcsb.org These structural studies are fundamental for rational protein engineering efforts.

Systems Biology Approaches to D-Erythrose 4-Phosphate Networks

Systems biology utilizes computational modeling to understand the complex regulatory networks involving D-erythrose 4-phosphate, particularly within the pentose phosphate pathway (PPP) and its connection to glycolysis. biorxiv.org Kinetic modeling is a key tool for disentangling the intricate patterns of metabolic regulation. biorxiv.orgnih.gov

Researchers have developed kinetic models of the PPP in organisms like Saccharomyces cerevisiae to predict dynamic changes in metabolite concentrations and fluxes in response to environmental perturbations, such as a glucose pulse or oxidative stress. researchgate.net These models integrate quantitative data on enzyme kinetics and metabolite levels. For example, a study on human fibroblast cells used a kinetic modeling approach fueled by metabolomics and 13C-fluxomics data to investigate the metabolic response to oxidative stress. nih.gov The model highlighted the cooperative roles of multiple allosteric regulations that enable efficient rerouting of carbon flux into the PPP to generate NADPH for antioxidant defense. biorxiv.orgnih.gov Such models are crucial for understanding how cells maintain homeostasis and can predict the outcomes of genetic modifications, thereby guiding metabolic engineering strategies for optimizing pathways that consume or produce E4P. biorxiv.org

Omics Data Integration for Comprehensive Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of metabolic pathways. Integrating these vast datasets provides a holistic view of the cellular machinery and the role of specific metabolites like D-erythrose 4-phosphate(2-).

Metabolomics, the large-scale study of small molecules or metabolites, directly measures the levels of compounds like D-erythrose 4-phosphate, offering a real-time snapshot of cellular activity. researchgate.net When combined with transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins), researchers can correlate the abundance of D-erythrose 4-phosphate with the expression of genes and the presence of enzymes involved in its synthesis and consumption. researchgate.net

Detailed Research Findings:

A notable application of this integrated approach is in understanding host-pathogen interactions. For instance, in phytoplasma-infected sweet cherry trees, metabolomics studies revealed significant alterations in metabolite levels. researchgate.net The integration of this data with existing omics information demonstrated that the phytoplasma infection enhances the glycolysis and pentose phosphate pathways in the host plant. researchgate.net This metabolic reprogramming, which includes the flux through D-erythrose 4-phosphate, likely provides the necessary energy and nutrients for the pathogen's replication and survival. researchgate.net

In the context of metabolic engineering in Saccharomyces cerevisiae (baker's yeast), increasing the precursor supply for the aromatic amino acid pathway is a key objective. oup.com D-erythrose 4-phosphate is a direct precursor for this pathway. wikipedia.orgoup.com By combining metabolomic analysis with genetic engineering, researchers can identify and overcome bottlenecks in the production of valuable aromatic compounds. For example, studies have shown that the availability of D-erythrose 4-phosphate can be a limiting factor. oup.com Integrated omics approaches help in devising strategies such as overexpressing specific enzymes to enhance the flux towards D-erythrose 4-phosphate and, consequently, the desired end products. oup.com

Furthermore, research in Brucella, a pathogenic bacterium, has uncovered a unique metabolic pathway for erythritol (B158007) utilization. pnas.orgnih.gov Through a combination of genetic, biochemical, and isotopic labeling studies—hallmarks of an integrated omics approach—it was discovered that erythritol is converted to D-erythrose 4-phosphate via a novel set of isomerization reactions. pnas.orgnih.gov This finding is crucial for understanding the metabolic adaptability of Brucella and its virulence. pnas.org

Academic Synthetic Approaches for Research

The availability of pure D-erythrose 4-phosphate is essential for a wide range of in vitro studies, including enzyme kinetics and inhibitor screening. Over the years, several chemical synthesis methods have been developed and refined in academic laboratories to produce this vital compound for research purposes.

One of the earliest and most well-documented methods involves the oxidation of D-glucose 6-phosphate.

Key Synthetic Methodologies:

Lead Tetraacetate Oxidation: A common method involves the oxidation of D-glucose 6-phosphate using lead tetraacetate. cdnsciencepub.comcdnsciencepub.com This reaction cleaves the bond between C2 and C3 of the glucose ring, yielding D-erythrose 4-phosphate. However, this method can produce byproducts such as D-glyceraldehyde 3-phosphate. cdnsciencepub.com

Purification Techniques: Following oxidation, purification is a critical step. Ion-exchange chromatography, particularly on columns like Dowex 1-formate, has been effectively used to separate D-erythrose 4-phosphate from unreacted starting material and byproducts. cdnsciencepub.com The final product is often isolated as a stable salt, such as the barium salt of its hydrazone derivative. cdnsciencepub.com

Detailed Research Findings:

An improved preparative method demonstrated that oxidizing one millimole of D-glucose 6-phosphate with 1.7 millimoles of lead tetraacetate in the presence of sulfuric acid yields a mixture containing a high proportion of D-erythrose 4-phosphate. cdnsciencepub.com Subsequent chromatographic separation resulted in a 50% yield of the purified compound. cdnsciencepub.com This research also provided evidence that D-erythrose 4-phosphate can exist in both monomeric and dimeric forms. cdnsciencepub.com

Another approach utilizes the oxidation of D-fructose 6-phosphate with one mole of lead tetraacetate to primarily form D-erythrose 4-phosphate. cdnsciencepub.com The stability of the synthesized D-erythrose 4-phosphate under various conditions has also been a subject of investigation to ensure its suitability for enzymatic assays. cdnsciencepub.com

These academic synthetic approaches, while not intended for large-scale industrial production, are invaluable for providing the high-purity D-erythrose 4-phosphate necessary for fundamental biochemical and metabolic research. The ability to synthesize and purify this key metabolite allows for detailed studies of enzymes that utilize it as a substrate, such as those in the shikimate pathway, which is a target for the development of herbicides and antimicrobial agents. ebi.ac.uk

Future Directions and Emerging Research Avenues

Unexplored Metabolic Roles and Regulatory Mechanisms

D-erythrose 4-phosphate (E4P) is a critical intermediate in central carbon metabolism, primarily recognized for its roles in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the shikimate pathway. smolecule.comwikipedia.org However, emerging research suggests that its metabolic significance may extend beyond these well-established functions. A key area of future investigation lies in elucidating novel metabolic pathways that utilize or are regulated by E4P.

Recent studies in Brucella, a pathogenic bacterium, have revealed a previously unknown pathway for erythritol (B158007) metabolism that converges on the production of D-erythrose 4-phosphate. pnas.orgnih.govnih.gov This pathway involves a unique set of three isomerases that convert L-3-tetrulose 4-phosphate to D-erythrose 4-phosphate, which then enters the pentose phosphate pathway. pnas.orgnih.govpnas.org This discovery highlights the potential for other microorganisms to possess unique E4P-centric metabolic routes that are yet to be discovered. Further research into the metabolism of various organisms, particularly those inhabiting diverse and extreme environments, may uncover additional, uncharacterized roles for E4P.

The regulatory mechanisms governing the flux of E4P through its associated pathways also warrant deeper investigation. While the allosteric regulation of key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase by aromatic amino acids is well-documented, the broader regulatory network influencing E4P availability and utilization remains less clear. nih.govoup.com Future studies could focus on identifying novel regulatory molecules, protein-protein interactions, and post-translational modifications that modulate the activity of enzymes that produce or consume E4P. For instance, understanding how cells coordinate the partitioning of E4P between the PPP and the shikimate pathway in response to different physiological conditions is a crucial question. frontiersin.orgnih.gov

Potential as a Target for Biochemical Pathway Intervention

The essentiality of D-erythrose 4-phosphate in vital metabolic pathways, such as the shikimate pathway for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and protozoa, makes it and its associated enzymes attractive targets for biochemical pathway intervention. biosynth.comsigmaaldrich.com The shikimate pathway is absent in animals, making it an ideal target for the development of herbicides and antimicrobial agents with high selectivity. researchgate.net

One of the most well-known examples of targeting this pathway is the herbicide glyphosate, which inhibits 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. oup.com However, the emergence of glyphosate-resistant weeds necessitates the discovery of new herbicidal modes of action. Enzymes that directly utilize E4P, such as DAHP synthase, represent promising alternative targets. nih.gov Developing inhibitors of DAHP synthase could effectively block the entire shikimate pathway, leading to the death of the plant or microorganism. sigmaaldrich.com

In the context of infectious diseases, the shikimate pathway is a validated target for the development of novel antibiotics and antiparasitic drugs. biosynth.com For example, the malaria parasite Plasmodium falciparum relies on the de novo synthesis of vitamin B6, a pathway in which E4P is a precursor. sigmaaldrich.com Targeting enzymes within this pathway, such as the PLP synthase complex, could offer a new strategy to combat malaria. sigmaaldrich.com Furthermore, some research suggests that D-erythrose 4-phosphate itself may possess antitumor and antimicrobial properties, although the mechanisms are not yet fully understood. biosynth.com Further investigation into how E4P or its analogs might interfere with cellular processes could open up new therapeutic avenues.

Advancements in Synthetic Biology and Chemoenzymatic Synthesis

The demand for bio-based production of valuable chemicals has spurred significant interest in metabolic engineering and synthetic biology, with D-erythrose 4-phosphate playing a pivotal role as a key precursor. E4P is a branch-point metabolite that, along with phosphoenolpyruvate (B93156) (PEP), serves as the entry point to the shikimate pathway, which leads to the synthesis of aromatic amino acids and a vast array of derived natural products. frontiersin.orgmdpi.com

Recent advancements in synthetic biology have focused on optimizing the production of E4P to enhance the yields of desired aromatic compounds. mdpi.com Strategies include: